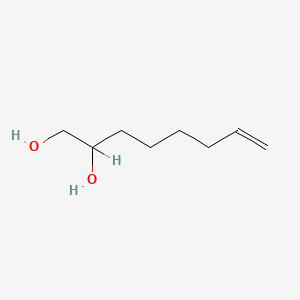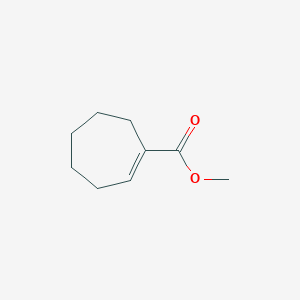
4-Benzylpiperazine-1-carboxamide
描述
4-Benzylpiperazine-1-carboxamide is a chemical compound with the molecular formula C12H17N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
作用机制
Target of Action
It is known that benzylpiperazine derivatives interact with various receptors
Mode of Action
It is known that benzylpiperazine, a related compound, has a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA
Biochemical Pathways
Benzylpiperazine derivatives are known to affect neuronal excitation and inhibition . They modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission .
Pharmacokinetics
Drug likeness parameters are important indicators of a molecule’s ADME properties
Result of Action
It is known that benzylpiperazine derivatives can have a variety of effects, including modifying cellular redox states, acting as cell signals that regulate patterns of gene expression, and contributing to biofilm formation .
生化分析
Biochemical Properties
4-Benzylpiperazine-1-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as an inhibitor of MAO, thereby increasing the levels of monoamines such as serotonin and dopamine in the brain . This interaction is crucial for its potential therapeutic effects in treating neurological disorders.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway . This involves the upregulation of pro-apoptotic proteins such as Bax and the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active site of MAO, inhibiting its activity and preventing the breakdown of monoamines . Additionally, this compound can modulate the activity of other enzymes involved in neurotransmitter synthesis and degradation, thereby influencing neurotransmitter levels and signaling pathways. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of MAO activity and persistent changes in gene expression. These long-term effects are crucial for understanding the potential therapeutic applications and safety profile of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors . At high doses, it can cause adverse effects such as seizures, agitation, and toxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound can be transported by organic cation transporters and accumulate in specific tissues such as the brain and liver. This distribution pattern is crucial for understanding the pharmacodynamics and potential side effects of the compound.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . In the mitochondria, this compound can interact with components of the electron transport chain, affecting cellular respiration and energy production. In the nucleus, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-1-carboxamide typically involves the reaction of piperazine with benzyl chloride under basic conditions. The process begins with the preparation of 1-benzylpiperazine, which is then converted to this compound through further reactions. One common method involves the use of piperazine hexahydrate and piperazine dihydrochloride monohydrate in ethanol, followed by the addition of benzyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Benzylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 4-Benzylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Benzylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
相似化合物的比较
- N-Benzylpiperazine-1-carboxamide
- 1-Benzylpiperazine
- 4-[1-(Benzo[d][1,3]dioxol-5-yl)ethyl]-N-benzylpiperazine-1-carboxamide
Comparison: 4-Benzylpiperazine-1-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
属性
IUPAC Name |
4-benzylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-12(16)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMGPBDKDGCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357355 | |
| Record name | 4-benzylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89026-61-9 | |
| Record name | 4-benzylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89026-61-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






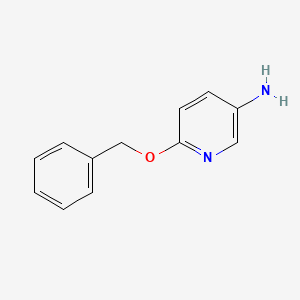
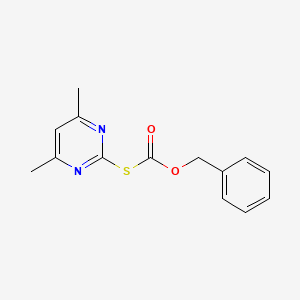
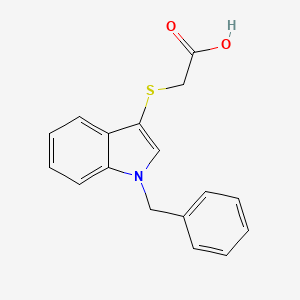
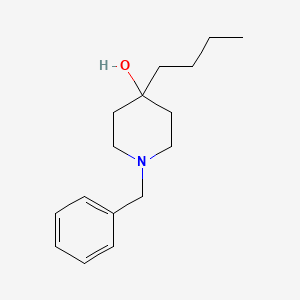

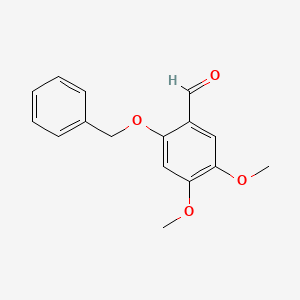
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)
